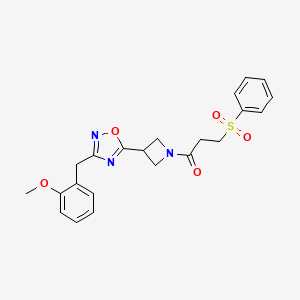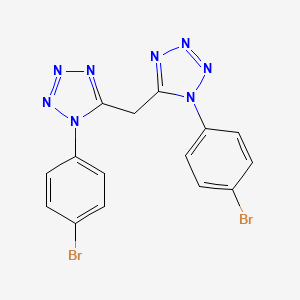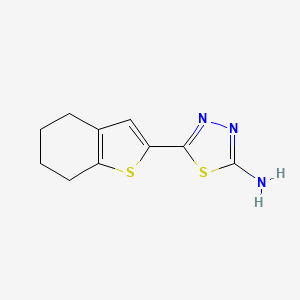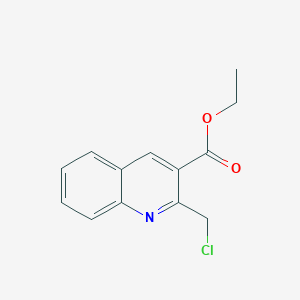![molecular formula C27H38O6 B2687119 (3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione CAS No. 1028449-53-7](/img/structure/B2687119.png)
(3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione is a useful research compound. Its molecular formula is C27H38O6 and its molecular weight is 458.595. The purity is usually 95%.
BenchChem offers high-quality (3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bile Acid Metabolism
(3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione: is classified as a bile acid. Bile acids play crucial roles in lipid digestion, absorption, and cholesterol homeostasis. They are synthesized in the liver, stored in the gallbladder, and released into the small intestine during digestion. Bile acids emulsify dietary fats, aiding their absorption. Additionally, they act as signaling molecules, regulating lipid and glucose metabolism .
Cholestatic Liver Diseases
Research suggests that bile acids, including our compound of interest, may have therapeutic potential in cholestatic liver diseases. These conditions involve impaired bile flow, leading to liver damage. Bile acids can modulate hepatocyte function, reduce inflammation, and promote bile flow. Targeting bile acid receptors (such as FXR and TGR5) with synthetic agonists or natural compounds may alleviate cholestasis .
Anti-Inflammatory Effects
Bile acids exhibit anti-inflammatory properties. They can suppress pro-inflammatory cytokines and activate anti-inflammatory pathways. Researchers investigate their potential in inflammatory bowel diseases (IBD), such as Crohn’s disease and ulcerative colitis. By modulating immune responses, bile acids may contribute to gut health and tissue repair .
Cancer Research
Emerging evidence suggests that bile acids influence cancer development. Some studies explore their role in colorectal cancer (CRC). While excessive bile acid exposure may promote CRC, specific bile acid derivatives exhibit anti-tumor effects. Understanding these dual roles is essential for targeted therapies .
Cardiometabolic Health
Bile acids impact lipid metabolism and glucose regulation. They activate FXR, which regulates genes involved in lipid and glucose homeostasis. Researchers investigate whether manipulating bile acid signaling can improve cardiometabolic health, including obesity, diabetes, and dyslipidemia .
Drug Delivery and Formulation
Bile acids can enhance drug solubility and absorption. Researchers explore bile acid-based drug delivery systems. These systems utilize bile acid derivatives to improve drug bioavailability and target specific tissues. Applications include oral drug formulations and nanoparticle-based delivery .
Propriétés
Numéro CAS |
1028449-53-7 |
|---|---|
Formule moléculaire |
C27H38O6 |
Poids moléculaire |
458.595 |
Nom IUPAC |
(3R,7R,10R,13S,14S,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione |
InChI |
InChI=1S/C27H38O6/c1-23(2)16-11-14(28)22-21(24(16,3)9-7-18(23)30)15(29)13-25(4)17(12-19(31)27(22,25)6)26(5)10-8-20(32)33-26/h14,16-18,28,30H,7-13H2,1-6H3/t14-,16?,17-,18-,24-,25+,26+,27-/m1/s1 |
Clé InChI |
FXUVJKGSDBTXTJ-KNHCKQJNSA-N |
SMILES |
CC1(C(CCC2(C1CC(C3=C2C(=O)CC4(C3(C(=O)CC4C5(CCC(=O)O5)C)C)C)O)C)O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2687041.png)
![N-(3,4-dimethoxyphenyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/no-structure.png)
![3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2687047.png)


![3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2687050.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-3-carboxamide](/img/structure/B2687054.png)
![4-isopropoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687055.png)


